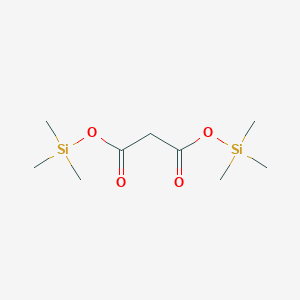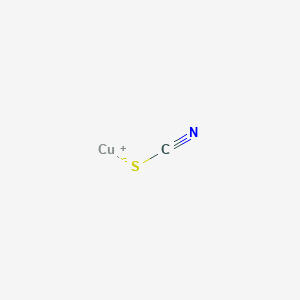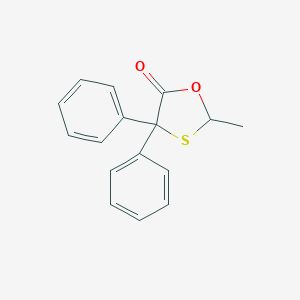
Dimethylmethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylmethoxysilane, with the molecular formula C3H10OSi, is an organosilicon compound. It is a colorless, volatile liquid with a characteristic odor. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmethoxysilane can be synthesized through several methods. One common method involves the reaction of methanol with tetramethyldisilazane. The reaction is carried out at a temperature greater than the boiling point of this compound but less than the boiling point of methanol. This ensures rapid removal of the product from the reaction mixture, minimizing undesirable side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methanol with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylsilanediol and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Reduction: It can be reduced to form dimethylsilane.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanediol and methanol.
Condensation: Siloxane polymers.
Reduction: Dimethylsilane.
Scientific Research Applications
Dimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dimethylmethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions are crucial in the formation of silicone polymers, which have unique properties such as flexibility, thermal stability, and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Dimethylmethoxysilane is similar to other methoxysilanes such as dimethyldimethoxysilane and methyldimethoxysilane. it is unique in its specific reactivity and applications:
Dimethyldimethoxysilane: Has two methoxy groups and is used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Methyldimethoxysilane: Contains one methoxy group and is used in the preparation of hollow silica nanoparticles for photodynamic and photothermal therapy.
These compounds share similar chemical properties but differ in their specific applications and reactivity, making this compound a versatile and valuable compound in various fields.
Properties
InChI |
InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRQEHNDJOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














